hept-6-enal
Description
Significance and Context within Organic Chemistry
The significance of hept-6-enal in organic chemistry lies in its dual reactivity. chembk.com The presence of both a nucleophilic-reactive aldehyde and an electrophilic-reactive alkene within the same seven-carbon chain enables its participation in a wide array of chemical reactions. It serves as a precursor in the synthesis of various organic molecules, including heterocyclic compounds. psu.edu
Unsaturated aldehydes as a class, to which this compound belongs, are crucial intermediates in the production of fine chemicals, pharmaceuticals, and fragrances. mdpi.comnih.gov The ability to manipulate the double bond and the aldehyde group independently or concertedly is a key strategy in synthetic organic chemistry. For instance, this compound has been utilized as a key starting material in the total synthesis of complex natural products like the alkaloid (−)-Himandrine. nih.gov Furthermore, it is a substrate for intramolecular cycloaddition reactions, such as the azomethine ylide cycloaddition, which is a powerful method for constructing the octahydroindole ring system, a core structure in many natural products. psu.edu
Historical Perspectives on its Discovery and Initial Research
While a singular moment of discovery for this compound is not prominent in the literature, its emergence as a useful synthetic intermediate can be traced through various academic publications. Early research focused on methods for its synthesis and exploring the reactivity of its functional groups. A notable early synthesis was reported in 1975, where researchers prepared long-chain enals, including a this compound derivative, through a sequence involving photochemical cycloaddition and thermal cycloreversion. researchgate.netrsc.org
One of the foundational applications of this compound derivatives in research was demonstrated by Confalone and co-workers. psu.edu Their work showed that these aldehydes could undergo condensation with α-amino-esters to form azomethine ylides, which then participate in an intramolecular cycloaddition to produce the octahydroindole bicyclic system. psu.edu This investigation highlighted the utility of this compound as a tool for building complex, nitrogen-containing scaffolds. psu.edu However, it was noted that under certain conditions, this compound itself could be prone to self-condensation, indicating a preference for derivatives where enolization is blocked for certain transformations. psu.edu
Current Research Landscape and Future Directions for Unsaturated Aldehydes
The field of unsaturated aldehydes continues to be an active area of research, driven by their versatility as synthetic intermediates. mdpi.comresearchgate.net A significant portion of current research is dedicated to the selective hydrogenation of the carbon-carbon double bond or the carbonyl group. acs.org This is a chemically challenging task because the hydrogenation of the C=C bond is generally more thermodynamically favorable than that of the C=O bond. acs.org Consequently, the rational design of highly selective heterogeneous catalysts, including bimetallic and dilute alloy systems, is a major focus. nih.govacs.org
Modern organic synthesis increasingly employs unsaturated aldehydes in sophisticated, organocatalyzed asymmetric reactions. researchgate.net For example, they are key reactants in enantioselective Friedel-Crafts alkylations and various cycloaddition reactions, allowing for the construction of chiral molecules with high stereocontrol. mdpi.combohrium.com
Future directions in this field are aimed at the development of more efficient, sustainable, and highly selective catalytic systems. numberanalytics.combohrium.com There is a strong emphasis on creating catalysts that can operate under milder conditions and provide access to desired products with minimal waste. The application of unsaturated aldehydes as precursors for complex natural products, pharmaceuticals, and advanced materials remains a promising avenue for future exploration. mdpi.comresearchgate.net Furthermore, understanding the role of these compounds as metabolites in biological systems continues to be an area of interest. mdpi.comnumberanalytics.com
Data Tables
Table 1: Chemical Properties of this compound This table provides a summary of the key chemical identifiers and properties for this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 6-Heptenal, 4-allyl-1-butanal | nih.govguidechem.com |
| CAS Number | 17206-61-0 | nih.govguidechem.com |
| Molecular Formula | C₇H₁₂O | nih.govguidechem.com |
| Molecular Weight | 112.17 g/mol | nih.govsigmaaldrich.com |
| Canonical SMILES | C=CCCCCC=O | nih.govguidechem.com |
| InChI Key | IOXPXHVBWFDRGS-UHFFFAOYSA-N | guidechem.comsigmaaldrich.com |
Table 2: Representative Synthesis of this compound This table outlines a documented method for the synthesis of this compound via the hydroformylation of hexa-1,5-diene. chemicalbook.comgoogle.com
| Step | Description | Details |
| 1. Reactants | Hexa-1,5-diene is used as the starting material in a reactor. | 995 g of hexa-1,5-diene was loaded into a 4-L ZipperClave® reactor. chemicalbook.comgoogle.com |
| 2. Reaction Conditions | The reactor is pressurized with syngas (a mixture of CO and H₂) and heated. | The pressure was raised to approximately 50 psi with syngas. The mixture was heated to and maintained at about 80°C for 3-4 hours. chemicalbook.comgoogle.com |
| 3. Conversion | The reaction progress is monitored by gas chromatography (GC). | GC analysis indicated a conversion rate of about 55%. chemicalbook.comgoogle.com |
| 4. Product Isolation | The product is isolated from the organic layer by fractional distillation. | Fractional distillation yielded a 65/35 mixture of this compound and 2-methyl-hex-5-enal (460 g). The mixture has a boiling point of 105°C at 80 mmHg. chemicalbook.comgoogle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hept-6-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXPXHVBWFDRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415269 | |
| Record name | 6-heptenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17206-61-0 | |
| Record name | 6-heptenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations in Hept 6 Enal Chemistry
Carbonyl-Olefin Metathesis Mechanisms
Carbonyl-olefin metathesis is a powerful reaction for the formation of new carbon-carbon bonds, providing an alternative to traditional olefin-olefin metathesis. nih.govresearchgate.net This section explores the mechanistic pathways relevant to hept-6-enal.
Lewis Acid Mediated and Catalyzed Pathways
Lewis acid-catalyzed carbonyl-olefin metathesis reactions offer an efficient route for synthesizing various cyclic and acyclic compounds. nih.govmdpi.com The mechanism generally involves the activation of the carbonyl group by a Lewis acid, facilitating a [2+2] cycloaddition with the olefin, followed by a retro-[2+2] cycloaddition to yield the metathesis products. d-nb.inforesearchgate.net
Detailed mechanistic studies, including kinetic, spectroscopic, and computational analyses, suggest that for some systems, the reaction proceeds through an asynchronous, concerted [2+2] cycloaddition to form an oxetane (B1205548) intermediate. researchgate.netumich.edu This step is often the turnover-limiting step in the catalytic cycle. researchgate.net The subsequent fragmentation of the oxetane is also promoted by the Lewis acid. researchgate.net
Several Lewis acids have been employed, with iron(III) chloride (FeCl₃) being a notable example due to its low cost and environmental friendliness. nih.govresearchgate.net Other Lewis acids like GaCl₃, AlCl₃, and BF₃·OEt₂ have also been shown to mediate these transformations. researchgate.netmdpi.comd-nb.info The choice of Lewis acid can be crucial, as some may favor competing pathways like carbonyl-ene reactions. chemrxiv.org For instance, while Zn(II) salts and SnCl₄ were found to be inactive under certain conditions, BF₃·OEt₂ and HBF4·OEt₂ promoted the formation of trans-β-alkylstyrenes. d-nb.info
The proposed mechanism often involves the initial coordination of the Lewis acid to the carbonyl oxygen, increasing its electrophilicity. nih.govd-nb.info This is followed by the nucleophilic attack of the olefin on the activated carbonyl, which can proceed in a stepwise manner through a carbocationic intermediate or in a concerted fashion. mdpi.comd-nb.info The resulting oxetane intermediate then undergoes a Lewis acid-assisted fragmentation to give the final products. nih.govd-nb.info
Table 1: Lewis Acids in Carbonyl-Olefin Metathesis
| Lewis Acid | Substrate Example | Product Type | Proposed Intermediate | Ref. |
|---|---|---|---|---|
| FeCl₃ | Unsaturated ketones/aldehydes | 5- and 6-membered rings | Oxetane | nih.govresearchgate.net |
| GaCl₃ | Olefinic ketones | Cyclic ketones | Oxetane | researchgate.net |
| BF₃·OEt₂ | Acetophenones with prenyl sidechains | Indenes | Oxetane/Carbocation | d-nb.info |
Alkyne-Carbonyl Metathesis Processes
Alkyne-carbonyl metathesis is a related transformation that involves the reaction of an alkyne with a carbonyl compound. researchgate.net This process, while less explored than olefin metathesis, has gained attention for its potential in synthesizing complex molecules. researchgate.net The mechanism of alkyne metathesis is distinct from the Chauvin mechanism of olefin metathesis and is believed to proceed through metal alkylidyne intermediates and a metallacyclobutadiene intermediate. wikipedia.orguwindsor.ca
In the context of enyne metathesis, a reaction involving both a double and a triple bond, the mechanism is catalyzed by metal carbene complexes, such as those of ruthenium. nih.govorganic-chemistry.org The reaction can proceed intramolecularly (ring-closing enyne metathesis or RCEYM) or intermolecularly. organic-chemistry.org The process is initiated by the reaction of the metal carbene with either the alkene or the alkyne moiety. nih.gov For intramolecular enyne metathesis, the alkene part of the enyne substrate is typically incorporated into the catalyst first. nih.gov Subsequent intramolecular insertion of the alkyne leads to the formation of a diene product. nih.gov The driving force for this reaction is the formation of a thermodynamically stable conjugated diene. organic-chemistry.org
DFT studies on the Grubbs-catalyzed enyne metathesis have provided insights into the preferred mechanistic pathways. nih.gov These studies suggest that alkene metathesis is a fast and reversible process, while the insertion of the alkyne is slower, irreversible, and determines the regioselectivity. nih.gov
Visible Light-Promoted Metathesis Reactions
The use of visible light to promote metathesis reactions is an emerging area of research. chemistryviews.org These methods offer temporal and spatial control over the reaction. chemistryviews.org One approach combines a ruthenium pre-catalyst with a photoredox catalyst. chemistryviews.org Under visible light irradiation, the photocatalyst promotes the oxidation of the inactive ruthenium pre-catalyst, leading to the dissociation of a ligand and activation of the catalyst for metathesis. chemistryviews.org
Another strategy for visible light-mediated carbonyl-olefin cross-metathesis involves photoinduced hole-catalysis to form 1,3-diols from aldehydes and styrenes. researchgate.net These diols can then be fragmented under acidic conditions to yield the cross-metathesis products. researchgate.net This pathway provides an alternative to the more energetically demanding oxetane-based mechanisms. researchgate.net Research has also explored visible light-promoted alkyne-carbonyl metathesis (ACM) reactions, which can be coupled with other transformations in one-pot procedures to generate complex chiral molecules. researchgate.net
Aldehyde Functional Group Reactivity Mechanisms
The aldehyde functional group in this compound is a key site of reactivity, participating in a variety of reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. aakash.ac.in This attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org
The reactivity of the aldehyde can be influenced by steric and electronic factors. libretexts.org For instance, aldehydes are generally more reactive than ketones towards nucleophilic attack. docsity.com In the case of unsaturated aldehydes like this compound, conjugate addition (or Michael addition) can compete with direct addition to the carbonyl group. wikipedia.orgmasterorganicchemistry.com In a conjugate addition, the nucleophile adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com The regioselectivity of the attack (1,2-addition vs. 1,4-addition) can depend on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com
The mechanism for the Michael addition involves the formation of a carbanion from a Michael donor (the nucleophile), which then attacks the β-carbon of the Michael acceptor (the α,β-unsaturated carbonyl). wikipedia.org This is followed by protonation to give the final product. wikipedia.orgmasterorganicchemistry.com
α-Functionalization Reaction Mechanisms
The α-position of aldehydes can be functionalized through the formation of enolates or enamines. tesisenred.netvaia.com These intermediates act as nucleophiles and can react with various electrophiles. mdpi.com The formation of the enolate is typically achieved by treating the aldehyde with a base. vaia.com The regioselectivity of enolate formation (kinetic vs. thermodynamic) can be controlled by the choice of base and reaction conditions. vaia.com For example, a bulky base like lithium diisopropylamide (LDA) tends to form the kinetic enolate by deprotonating the less hindered α-proton. vaia.com
Asymmetric α-functionalization of aldehydes can be achieved using chiral catalysts, such as chiral amines in aminocatalysis. mdpi.com In this approach, the aldehyde reacts with a chiral secondary amine to form a chiral enamine intermediate. acs.org This enamine then reacts with an electrophile, and subsequent hydrolysis releases the α-functionalized aldehyde and regenerates the chiral amine catalyst. mdpi.comacs.org This methodology has been applied to a wide range of transformations, including alkylations, and can even be used to functionalize positions remote from the carbonyl group in poly-unsaturated systems. acs.org
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Iron(III) chloride |
| Gallium(III) chloride |
| Aluminum chloride |
| Boron trifluoride etherate |
| Lithium diisopropylamide |
| Hepta-2,4-dienal |
| (E)-Hept-2-enal |
| 6-Methylhept-5-en-2-one |
| Formaldehyde (B43269) |
| Acetone |
| 7-Phenylthis compound |
| Non-6-enal |
| trans-Non-6-en-1-ol |
| 2,6-dimethyl-5-heptenal |
| Cyclohexane carboxaldehyde |
| Isovaleraldehyde |
| Benzaldehyde (B42025) |
| Acetophenone |
| Molybdenum hexacarbonyl |
| Tungsten hexacarbonyl |
| 2,4,6-triphenylpyrylium tetrafluoroborate |
| Di-tert-butyl peroxide |
| Zinc |
| Ethyl acetoacetate |
| (Z)-hept-5-en-2-one |
| Hept-6-en-1-ol |
| Hept-4-en-6-yn-1-ol |
| 2-Methyl-6-oxo-2,4-heptadienal |
| 6-Methyl-2-oxohept-5-enoic acid |
| 4-Heptenal, 6-oxo- |
Olefin Functional Group Transformations
The terminal double bond in this compound is susceptible to a variety of transformations, providing a gateway to increased molecular complexity.
The carbon-carbon double bond of this compound is electron-rich, making it nucleophilic and prone to attack by electrophiles. lumenlearning.comlibretexts.org In an electrophilic addition reaction, the π bond of the alkene attacks an electrophile, leading to the formation of a carbocation intermediate. libretexts.orgunizin.orglibretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. unizin.orglibretexts.org
The regioselectivity of this addition typically follows Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. unizin.orglibretexts.org This leads to the formation of the more stable carbocation intermediate. For this compound, this means the initial electrophilic attack will occur at the C-7 position, generating a secondary carbocation at C-6.
A general mechanism for the electrophilic addition of a hydrogen halide (HX) to this compound is as follows:
The π electrons of the C=C double bond attack the hydrogen atom of the hydrogen halide, forming a new C-H bond at C-7 and a carbocation at C-6. libretexts.org
The resulting halide anion (X⁻) then acts as a nucleophile, attacking the electron-deficient carbocation at C-6 to form a new C-X sigma bond. libretexts.org
The rate of this reaction is influenced by the nature of the halogen, increasing in the order of HF < HCl < HBr < HI, which corresponds to the decreasing bond strength of the hydrogen halide. libretexts.org
Photochemical cycloadditions, such as the Paternò-Büchi reaction, represent a significant class of reactions for the olefinic moiety of this compound. rsc.orgnih.gov This [2+2] cycloaddition involves the reaction of a carbonyl compound with an alkene in the presence of UV light to form an oxetane. rsc.orgnih.gov
In the context of this compound chemistry, this reaction has been utilized in a carbonyl-olefin metathesis strategy. For instance, the photolysis of benzaldehyde with cyclohexene (B86901) yields a bicyclic oxetane. rsc.orgnih.gov Subsequent thermal or acid-catalyzed fragmentation of this oxetane leads to the formation of 7-phenylthis compound, demonstrating a ring-opening carbonyl-olefin metathesis. nih.gov This sequence highlights how photochemical cycloaddition can serve as a key step in the synthesis of longer-chain enals. rsc.orgrsc.org
The mechanism of the Paternò-Büchi reaction generally involves the photo-excitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene in a stepwise manner, proceeding through a 1,4-biradical intermediate before ring closure to the oxetane.
Cascade and Tandem Reaction Pathways
The dual functionality of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity.
The Ugi four-component reaction (Ugi-4CR) is a powerful multicomponent reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a α-acylamino amide. acs.orgresearchgate.net While direct examples involving this compound in a subsequent alkyne-carbonyl metathesis are not prevalent in the searched literature, the principles of this strategy can be inferred.
A hypothetical sequence would involve the Ugi-4CR using this compound as the aldehyde component. The resulting product would contain the terminal alkene from the original this compound. If one of the other components (e.g., the carboxylic acid or amine) contained an alkyne functionality, the Ugi product would be a di-functionalized intermediate poised for a subsequent intramolecular reaction.
An intramolecular alkyne-carbonyl metathesis could then be envisioned, although this specific transformation is less common than olefin metathesis. More typically, the alkene from the this compound moiety could participate in other intramolecular cyclizations, such as ring-closing metathesis, if a second olefin is introduced via one of the other Ugi components.
This compound and its derivatives are excellent substrates for olefin metathesis reactions, catalyzed by transition metal complexes like Grubbs' or Schrock's catalysts. nih.govresearchgate.netlibretexts.orgsigmaaldrich.com A powerful strategy involves a sequential ring-closing metathesis (RCM) followed by a cross-metathesis (CM).
This approach has been demonstrated in the total synthesis of coibacin D. umich.edu In this synthesis, a derivative of this compound undergoes enantioselective allylation to form an alcohol, which is then esterified to introduce a second olefin. This diene then undergoes a ring-closing metathesis reaction to form a cyclic intermediate. umich.edu
Following the RCM, a cross-metathesis reaction can be performed to introduce a new substituent onto the newly formed ring. umich.edu These two metathesis steps can even be carried out in a one-pot fashion, providing an efficient route to complex molecules. umich.edu The general mechanism for olefin metathesis involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst with the alkene. libretexts.org This intermediate then undergoes a retro-[2+2] cycloaddition to release an olefin and form a new metal carbene, which continues the catalytic cycle.
In the total synthesis of (−)-himandrine, a derivative of this compound was subjected to a Ru-catalyzed olefin cross-metathesis with acrolein to selectively functionalize the terminal double bond, forming an unsaturated aldehyde. nih.gov This product then underwent an intramolecular Diels-Alder reaction, showcasing another powerful cascade strategy initiated from the olefin of a this compound-derived structure. nih.gov
Catalysis in Hept 6 Enal Synthesis and Transformations
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions for the synthesis and transformation of molecules like hept-6-enal.
Palladium acetate, Pd(OAc)₂, is a prominent homogeneous catalyst in organic synthesis, capable of facilitating a variety of transformations on unsaturated aldehydes. While specific studies on this compound are not extensively documented, the known reactivity of palladium catalysts allows for well-founded postulations about its potential transformations.
One potential application is in intramolecular cyclization reactions. Palladium catalysts are known to effect the cyclization of 1,6-dienes and related compounds. researchgate.netvu.nluchicago.eduuchicago.edu For a molecule like this compound, a palladium-catalyzed process could potentially initiate a cascade reaction involving the alkene and aldehyde moieties to form cyclic products, such as five- or six-membered rings. vu.nlrsc.org For instance, palladium-catalyzed oxidative cyclization of 1,6-enynes is a known strategy for producing bicyclic ketones. rsc.org
Another key transformation is the reduction of the aldehyde group. Palladium complexes, including those derived from Pd(OAc)₂, can catalyze the transfer hydrogenation of aldehydes to primary alcohols using hydrogen donors like formic acid. tandfonline.com This would convert this compound to hept-6-en-1-ol. The selectivity of this reduction over the hydrogenation of the alkene would be a critical parameter.
| Catalyst System | Transformation | Reactant Functional Groups | Product Functional Groups |
| Pd(OAc)₂ / Ligand | Transfer Hydrogenation | Aldehyde, Alkene | Primary Alcohol, Alkene |
| Pd(OAc)₂ / Oxidant | Oxidative Cyclization | Aldehyde, Alkene | Cyclic Ketone/Alcohol |
This table represents potential transformations of this compound based on known palladium catalysis.
Ruthenium catalysts are particularly renowned for their role in olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. nih.govresearchgate.netyoutube.comyoutube.com this compound, with its terminal alkene, is an excellent substrate for such transformations.
Ring-Closing Metathesis (RCM): If this compound were part of a larger diene system, ruthenium catalysts like the Grubbs catalyst could facilitate RCM to form cyclic structures. youtube.com
Cross-Metathesis (CM): this compound can react with other olefins in the presence of a ruthenium catalyst. This would result in the exchange of alkylidene fragments, leading to the formation of new, longer-chain unsaturated aldehydes. For example, cross-metathesis with ethylene could lead to the shortening of the carbon chain, while reaction with a different terminal alkene could lead to elongation.
The general mechanism involves the formation of a ruthenium-carbene complex which then engages in a [2+2] cycloaddition with the alkene of this compound to form a metallacyclobutane intermediate. youtube.com This intermediate can then fragment to release a new olefin and regenerate a ruthenium-carbene, continuing the catalytic cycle. nih.gov
| Catalyst Type | Reaction | Description |
| Grubbs Catalyst (Ru-based) | Cross-Metathesis | Reaction with another olefin to form a new unsaturated aldehyde. |
| Grubbs Catalyst (Ru-based) | Ring-Closing Metathesis | Intramolecular reaction (if part of a diene) to form a cyclic compound. |
This table outlines the primary olefin metathesis reactions applicable to this compound.
Copper catalysts are cost-effective and versatile, promoting a wide array of reactions involving unsaturated carbonyl compounds. nih.gov Copper(I) hydride (CuH) catalyzed systems, for instance, are effective in the asymmetric reduction of unsaturated systems. nih.govorganic-chemistry.org While this compound is not an α,β-unsaturated aldehyde, the principles of copper-catalyzed additions are relevant.
Copper catalysts can facilitate the borylative cyclization of unsaturated aldehydes, where a boron reagent adds across the double bond, followed by an intramolecular addition of the resulting organocopper intermediate onto the aldehyde. mdpi.com This would transform this compound into a cyclic alcohol bearing a borylmethyl group. Furthermore, copper catalysis is used for coupling aldehydes with other molecules, such as the formation of thioesters from aldehydes and thiols. rsc.org Such a reaction would convert the aldehyde group of this compound into a thioester while leaving the alkene intact.
Iron, being earth-abundant and low-cost, is an attractive alternative to precious metal catalysts. mdpi.com Iron catalysts have been shown to perform a range of transformations, including oxidation, reduction, and coupling reactions. nih.govnih.govmdpi.com
A notable synthesis route for this compound is the hydroformylation of 1,5-hexadiene. While rhodium is a highly efficient catalyst for this transformation, base metals like cobalt are also used industrially. researchgate.netresearchgate.netscielo.org.mx The reaction involves the addition of a formyl group (CHO) and a hydrogen atom across one of the double bonds of the diene. Control of regioselectivity is crucial to favor the formation of the linear aldehyde (this compound) over the branched isomer (2-methyl-hex-5-enal).
In terms of transformations, iron catalysts are capable of Wacker-type oxidations, which would convert the terminal alkene of this compound into a methyl ketone, yielding 7-oxo-heptanal. nih.gov Iron catalysts can also be involved in conjugate addition reactions and various C-H activation cascades, suggesting a rich potential for further functionalization of the this compound backbone. nih.govmdpi.com
| Catalyst | Reaction Type | Substrate | Product |
| Cobalt or Rhodium Complex | Hydroformylation | 1,5-Hexadiene | This compound |
| Iron(III) Complex | Wacker-type Oxidation | This compound | 7-oxo-heptanal |
This table shows a key synthesis and a potential transformation of this compound using base metal catalysis.
Heterogeneous Catalysis
Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are widely used in industrial processes due to their stability and ease of separation from the reaction mixture.
Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for hydrogenation reactions. wikipedia.org For a substrate like this compound, Pd/C in the presence of hydrogen gas (H₂) would primarily facilitate the reduction of the carbon-carbon double bond. masterorganicchemistry.com
This transformation is generally highly selective. The C=C bond of the alkene is significantly more reactive towards catalytic hydrogenation with Pd/C than the C=O bond of the aldehyde under mild conditions (low temperature and pressure). stackexchange.comechemi.com Therefore, the selective hydrogenation of this compound would yield heptanal.
Under more forcing conditions, such as higher hydrogen pressures and elevated temperatures, the aldehyde group can also be reduced. stackexchange.com This would lead to the formation of the saturated alcohol, heptan-1-ol. The quality of the Pd/C catalyst, including particle size and distribution on the carbon support, can significantly influence its activity and selectivity. nih.gov
Reaction Pathway for Pd/C Hydrogenation of this compound:
This compound --(Pd/C, H₂, mild conditions)--> Heptanal
This compound --(Pd/C, H₂, harsh conditions)--> Heptan-1-ol
The chemoselectivity of this process makes Pd/C a valuable tool for transformations where only the alkene moiety of an unsaturated aldehyde is to be modified. mdpi.com
Organocatalysis
Organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering an alternative to metal-based catalysts for the construction of complex chiral molecules. This approach utilizes small organic molecules to accelerate chemical reactions enantioselectively. In the context of this compound, various organocatalytic strategies have been explored for its synthesis and subsequent transformations, leveraging different modes of activation to achieve high levels of stereocontrol.
Chiral Brønsted Acid Catalysts
Chiral Brønsted acids are effective organocatalysts that function by activating electrophiles through protonation. nih.gov This activation enhances the reactivity of substrates, allowing for subsequent nucleophilic attack in a stereocontrolled manner. In transformations involving unsaturated aldehydes like this compound, these catalysts have proven particularly useful in promoting asymmetric cyclization reactions.
A notable application of chiral Brønsted acids is in the enantioselective carbonyl-ene type cyclization of simple alkenyl aldehydes. Research has demonstrated that highly acidic and confined imidodiphosphorimidate (IDPi) catalysts can facilitate the (ene-endo)-carbonyl-ene type cyclization. acs.orgacs.org This methodology allows for the synthesis of six- and seven-membered ring homoallylic alcohols with an exocyclic olefin from substrates structurally similar to this compound. The confined active site of these catalysts is crucial for accommodating the cyclic, cationic transition states, thereby directing the regio- and stereoselectivity of the reaction. acs.org
For instance, the cyclization of 5-methylhex-5-enal, a structural analog of this compound, has been evaluated using a variety of chiral Brønsted acid catalysts. acs.org While weaker phosphoric acids showed low reactivity, the more acidic and confined IDPi catalysts provided the desired cyclic products in good yields and with excellent enantioselectivities. acs.orgacs.org This approach highlights the potential for synthesizing chiral cyclic structures from acyclic precursors like this compound. The development of these highly acidic organocatalysts has expanded the scope of asymmetric transformations available for unactivated substrates. acs.org
| Catalyst Type | Substrate Type | Key Feature | Application |
| Imidodiphosphorimidate (IDPi) | Alkenyl Aldehydes | High acidity and confined active site | Asymmetric (ene-endo)-carbonyl-ene cyclization |
| Chiral Phosphoric Acid (CPA) | Alkenols | BINOL-based structure | Enantioselective iodocycloetherifications |
| N-triflyl phosphoramide | Silyl enol ethers | Increased acidity via sulfur substitution | Metal-free asymmetric protonation |
Proline-Derived Catalysts
L-proline and its derivatives are among the most widely used organocatalysts, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. researchgate.netwikipedia.org This dual activation mode makes them versatile catalysts for a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions. researchgate.netresearchgate.net Although specific studies focusing exclusively on this compound are not extensively documented, the principles of proline catalysis are directly applicable to its aldehyde functionality.
The catalytic cycle of proline in an aldol reaction, for example, involves the formation of an enamine between the catalyst and a ketone donor, which then reacts with an aldehyde acceptor. researchgate.net In the context of this compound, it could act as the aldehyde acceptor. Proline's ability to form a six-membered transition state via hydrogen bonding is key to controlling the stereochemical outcome of the reaction. wikipedia.org The zwitterionic nature of proline contributes to the organization of this transition state, leading to high enantioselectivity. wikipedia.org
Modifications to the basic proline structure have led to the development of more active and selective catalysts. wikipedia.org For instance, diarylprolinol silyl ethers are highly effective for various asymmetric transformations. researchgate.net The immobilization of proline-derived catalysts on solid supports is another area of active research, aiming to facilitate catalyst recovery and reuse, which is a significant consideration for industrial applications. rsc.orgrsc.org
| Catalyst | Reaction Type | Activation Mode | Key Feature |
| L-proline | Aldol, Mannich, Michael | Enamine/Iminium ion | Forms a six-membered transition state |
| Diarylprolinol silyl ethers | Various asymmetric reactions | Enamine/Iminium ion | Enhanced activity and selectivity |
| Immobilized Proline | Aldol reaction | Enamine/Iminium ion | Catalyst recovery and reuse |
Chinchonidine-Derived Phase Transfer Catalysts
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. crdeepjournal.org Chiral phase-transfer catalysts, often derived from readily available Cinchona alkaloids like chinchonidine, can induce asymmetry in a variety of reactions, including alkylations, Michael additions, and aldol reactions. rsc.org These catalysts typically feature a quaternary ammonium salt that can shuttle an anion from an aqueous phase to an organic phase where the reaction with an organic substrate occurs.
In the context of this compound, a chinchonidine-derived phase-transfer catalyst could be employed in reactions such as the asymmetric alkylation of the α-carbon to the aldehyde. For example, the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, a prochiral glycine equivalent, is effectively catalyzed by chinchonidine-derived quaternary ammonium salts, yielding products with high enantioselectivity. google.com This principle could be extended to reactions involving enolates derived from this compound or its derivatives.
The design of these catalysts has evolved, with newer generations incorporating modifications to the Cinchona alkaloid scaffold to enhance stereocontrol. rsc.org For instance, the introduction of bulky substituents on the nitrogen atom can create a more defined chiral environment around the active site, leading to higher enantiomeric excesses in the products. researchgate.net The operational simplicity and mild reaction conditions associated with phase-transfer catalysis make it an attractive method for large-scale synthesis. rsc.org
Biocatalysis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is prized for its high selectivity (chemo-, regio-, and stereoselectivity) and environmentally benign reaction conditions. For a molecule like this compound, with its multiple reactive sites, biocatalysis offers a powerful means to achieve selective modifications.
Lipase-Catalyzed Acylation and Other Reactions
Lipases are enzymes that catalyze the hydrolysis of fats and oils in nature. In organic synthesis, they are widely used for their ability to catalyze esterification, transesterification, and amidation reactions in non-aqueous media. nih.gov A key application of lipases is the kinetic resolution of racemic alcohols and amines via enantioselective acylation.
While specific studies on the lipase-catalyzed acylation of the corresponding alcohol of this compound are not prevalent, research on structurally similar molecules provides valuable insights. For example, a study on the enzyme-mediated acylation of 6,7-dihydroxy-linalool, which also contains a tertiary alcohol and a primary or secondary alcohol, found that only a few lipases could catalyze the acylation of the secondary hydroxyl group. nih.gov Lipase (B570770) from Candida rugosa and Novozym 435 (immobilized Candida antarctica lipase B) showed some success, though the reactions were sluggish. nih.gov This suggests that the steric hindrance around the hydroxyl group can significantly impact the efficiency of lipase-catalyzed reactions.
The mechanism of lipase-catalyzed acylation of amino alcohols is thought to proceed through an initial O-acylation followed by a spontaneous O- to N-acyl migration. nih.gov The high regio-selectivity observed in many lipase-catalyzed reactions makes them valuable tools for the selective modification of polyfunctional molecules. nih.gov
Whole-Cell Biotransformations
Whole-cell biotransformations employ intact microbial cells as catalysts, offering several advantages over the use of isolated enzymes. nih.gov These include the presence of a protective cellular environment for the enzymes, the ability to perform multi-step reactions, and inherent cofactor regeneration systems. nih.gov This makes whole-cell systems particularly suitable for complex transformations.
For a substrate like this compound, whole-cell systems could be used to perform a variety of reactions. For instance, the reduction of the aldehyde group to an alcohol or the reduction of the carbon-carbon double bond can be achieved with high stereoselectivity using various microorganisms. mdpi.com The presence of multiple enzymes with different stereoselectivities within a single organism can sometimes lead to products with lower enantiomeric excess. mdpi.com However, the reaction conditions, such as temperature, pH, and substrate concentration, can be optimized to favor the activity of a specific enzyme and enhance the stereoselectivity of the transformation. mdpi.com
Furthermore, genetic engineering techniques can be used to modify the metabolic pathways of microorganisms to enhance the production of a desired product. nih.gov For example, by blocking competing metabolic pathways, the flux towards the desired biotransformation can be increased. The versatility of whole-cell biocatalysis, from the regio- and stereoselective oxidation of C-H bonds by cytochrome P450 monooxygenases to the reduction of carbonyls and alkenes, provides a broad toolbox for the transformation of unsaturated aldehydes like this compound. mdpi.comnih.gov
Enzymatic and Biotransformation Pathways Involving Hept 6 Enal
Enzyme-Mediated Synthesis and Derivatization
The use of enzymes in organic synthesis offers a powerful strategy for creating complex molecules with high selectivity. Biocatalysis, particularly with enzymes like lipases, provides an effective alternative to traditional chemical methods for the synthesis and modification of compounds such as hept-6-enal. nih.gov
Lipases are versatile enzymes that can catalyze a variety of stereoselective transformations, making them valuable tools in the synthesis of chiral compounds. mdpi.com Although their natural function is to hydrolyze lipids, in non-aqueous media they can catalyze reactions like esterification, transesterification, and aminolysis. nih.gov This catalytic promiscuity allows them to be used for the kinetic resolution of racemic mixtures, where one enantiomer is preferentially transformed, leaving the other unreacted. mdpi.comnih.gov
The stereoselectivity of a lipase-catalyzed reaction is influenced by several factors, including the enzyme source, the substrate's chemical structure, the solvent, and the temperature. mdpi.com For substrates like unsaturated aldehydes or their corresponding alcohols, lipases can achieve high enantioselectivity. For instance, in the resolution of a racemic alcohol, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of a chiral alcohol and a chiral ester. This approach is instrumental in producing enantiomerically pure building blocks for the synthesis of bioactive molecules. mdpi.com While specific studies focusing exclusively on this compound are not extensively detailed, the principles of lipase-catalyzed reactions on analogous unsaturated carbonyl compounds are well-established. These enzymes can facilitate Michael additions, where a nucleophile adds to the β-carbon of the carbon-carbon double bond, in a stereoselective manner. nih.gov
Table 1: Factors Influencing Lipase-Catalyzed Stereoselective Transformations
Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biocatalytic transformations. This integrated approach allows for the efficient construction of complex molecules that would be difficult to synthesize by either method alone. nih.gov A typical chemoenzymatic route may involve chemical steps to create a key intermediate, followed by an enzymatic step to introduce chirality or perform a specific functional group modification. nih.gov
For a compound like this compound, a chemoenzymatic strategy could begin with a chemical synthesis to construct the basic seven-carbon chain with the terminal double bond. For example, this compound can be synthesized from the hydroformylation of 1,5-hexadiene. chemicalbook.com Subsequently, an enzymatic step could be employed for stereoselective reduction of the aldehyde to the corresponding alcohol, (E)-hept-6-en-1-ol, using an alcohol dehydrogenase, or for the selective transformation of the double bond. This combination allows for precise control over the final product's stereochemistry and functionality.
Microbial Transformations and Bioconversion Processes
Microbial biotransformation utilizes whole microbial cells (such as bacteria, yeast, or fungi) or their enzymes to carry out chemical modifications on a substrate. nih.gov This approach is advantageous because it often operates under mild conditions, reduces the need for toxic reagents, and can achieve high selectivity. nih.govperfumerflavorist.com
Baker's yeast (Saccharomyces cerevisiae) is a well-documented biocatalyst for the transformation of unsaturated aldehydes. perfumerflavorist.com It contains a variety of enzymes, including oxidoreductases, that can mediate the reduction of both carbonyl groups and carbon-carbon double bonds. perfumerflavorist.com In the case of α,β-unsaturated aldehydes, baker's yeast often preferentially reduces the C=C double bond, a reaction that can be difficult to achieve selectively with chemical reducing agents. perfumerflavorist.com This process is highly dependent on the substrate and the reaction conditions. The transformation of this compound by microorganisms could lead to the formation of heptan-6-ol through the reduction of the aldehyde group, or to the saturation of the double bond, depending on the specific enzymes present in the chosen microbial strain.
Aldehyde Metabolism and Detoxification Pathways
Aldehydes are highly reactive molecules that can be generated endogenously through metabolic processes like lipid peroxidation or introduced exogenously. mdpi.comnih.gov Due to their reactivity, aldehydes can form adducts with DNA and proteins, leading to cellular damage and contributing to various diseases. mdpi.com Consequently, organisms have evolved sophisticated enzymatic pathways to rapidly metabolize and detoxify these compounds. mdpi.comnih.gov
The primary mechanisms for the enzymatic biotransformation of aldehydes involve oxidation and reduction reactions. The most significant pathway is the oxidation of aldehydes to their corresponding carboxylic acids, which are generally less reactive and more easily excreted. researchgate.netfrontiersin.org This reaction is predominantly catalyzed by NAD(P)+-dependent enzymes from the aldehyde dehydrogenase (ALDH) superfamily. researchgate.net
Alternatively, aldehydes can be reduced to their corresponding alcohols by enzymes such as alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs), utilizing NADH or NADPH as cofactors. nih.gov While this reaction is reversible, it serves as an important detoxification route. For unsaturated aldehydes like this compound, another critical metabolic process is the conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs), which neutralizes their electrophilic nature. nih.gov
A diverse group of enzymes is responsible for aldehyde metabolism, with the aldehyde dehydrogenase (ALDH) superfamily playing a central role. nih.gov The human genome, for instance, contains 19 ALDH genes that encode enzymes with varying substrate specificities and subcellular locations, ensuring the efficient removal of a wide array of aldehydes. mdpi.com ALDH2, a key mitochondrial enzyme, is particularly important for the metabolism of acetaldehyde (B116499) from ethanol (B145695) and is also involved in detoxifying aldehydes generated from lipid peroxidation. mdpi.commdpi.com
Other crucial enzymes include alcohol dehydrogenases (ADHs), which catalyze the reversible conversion of aldehydes to alcohols, and cytochrome P450 enzymes (CYPs), which can also participate in aldehyde oxidation. nih.gov Fatty aldehyde dehydrogenase (FALDH), a member of the ALDH3 family, is specialized in the oxidation of long-chain aliphatic aldehydes produced during the metabolism of fatty acids and other lipids. nih.gov The coordinated action of these enzyme families is essential for maintaining low intracellular aldehyde concentrations and protecting the cell from electrophilic stress. nih.gov
Table 2: Major Classes of Aldehyde-Metabolizing Enzymes
While specific enzymatic and biotransformation pathways for this compound are not extensively documented in publicly available research, its chemical structure, featuring both an aldehyde functional group and a terminal carbon-carbon double bond, allows for scientifically grounded postulations regarding its potential enzymatic hydrolysis and transformation mechanisms. These potential pathways are based on the well-characterized actions of enzyme families that recognize and act upon these specific chemical moieties.
3 Mechanisms of Enzymatic Hydrolysis
The term "hydrolysis" in the context of this compound's biotransformation can be interpreted in two primary ways: the direct enzymatic addition of water across the terminal double bond, or the involvement of a water molecule in the oxidation of the aldehyde group. Both represent plausible enzymatic routes for the metabolism of this compound.
Oxidation of the Aldehyde Group by Aldehyde Dehydrogenase (ALDH)
A principal pathway for the metabolism of aldehydes in biological systems is their oxidation to carboxylic acids, a reaction catalyzed by the superfamily of NAD(P)+-dependent enzymes known as aldehyde dehydrogenases (ALDHs). wikipedia.orgnih.gov This oxidative process critically involves a water molecule for the hydrolysis of an enzyme-substrate intermediate.
The catalytic mechanism of ALDH is a multi-step process: nih.govnih.gov
Activation of a Catalytic Cysteine Residue: A cysteine residue within the enzyme's active site is activated by a nearby glutamate (B1630785) residue, which abstracts a proton via a water molecule. nih.gov
Nucleophilic Attack: The activated cysteine, now a thiolate anion, performs a nucleophilic attack on the carbonyl carbon of the this compound substrate.
Formation of a Thiohemiacetal Intermediate: This attack results in the formation of a tetrahedral thiohemiacetal intermediate. A hydride ion is then transferred from this intermediate to the NAD(P)+ cofactor, forming NAD(P)H. wikipedia.orgnih.gov
Hydrolysis of the Thioester Intermediate: A water molecule, activated by the same glutamate residue, hydrolyzes the resulting thioester intermediate. This is the key hydrolysis step that incorporates an oxygen atom from water into the substrate. nih.govwikipedia.org
Product Release: The final product, hept-6-enoic acid, is released from the active site, and the NAD(P)H cofactor dissociates, allowing the enzyme to be regenerated for another catalytic cycle. nih.gov
ALDHs exhibit broad substrate specificity, and studies on various aliphatic aldehydes have shown that the kinetic parameters can be influenced by the length and structure of the carbon chain. nih.gov While specific data for this compound is not available, the kinetic data for other aliphatic aldehydes can provide an insight into the potential efficiency of its oxidation by ALDHs.
Illustrative Kinetic Data for Human Aldehyde Dehydrogenase Isozymes with Various Aldehyde Substrates
This table presents data for other aldehydes to illustrate the kinetic properties of ALDHs and is not specific to this compound.
| Substrate | Enzyme Isozyme | Km (µM) |
| Acetaldehyde | ALDH-1 | >1000 |
| Acetaldehyde | ALDH-2 | <1 |
| Hexanal (B45976) | ALDH9A1 | - |
| Benzaldehyde (B42025) | ALDH9A1 | - |
Data sourced from multiple studies on human ALDH kinetics. nih.govnih.gov
Hydration of the Carbon-Carbon Double Bond by Hydratases
Another potential enzymatic transformation for this compound involves the addition of a water molecule across its terminal carbon-carbon double bond (the C6-C7 bond). This reaction is catalyzed by enzymes known as hydratases (or hydro-lyases). nih.gov These enzymes facilitate the stereospecific addition of water to non-activated double bonds, producing an alcohol. nih.gov
The general mechanism for a hydratase acting on an alkene involves:
Substrate Binding: The this compound molecule would bind to the active site of the hydratase.
Activation of the Double Bond: An acidic amino acid residue in the active site protonates the terminal carbon (C7) of the double bond. This follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, leading to the formation of a more stable secondary carbocation at C6. khanacademy.org
Nucleophilic Attack by Water: A water molecule, activated by a basic amino acid residue, then acts as a nucleophile, attacking the carbocation at C6. libretexts.org
Deprotonation and Product Release: A final deprotonation step yields the alcohol product, heptane-1,6-diol, which is then released from the enzyme.
The substrate specificity of hydratases can be quite narrow, which is a limiting factor in predicting their action on novel substrates. nih.gov However, some fatty acid hydratases have been shown to act on terminal alkenes, suggesting that a similar enzyme could potentially hydrate (B1144303) this compound. nih.gov The efficiency of such a reaction would be highly dependent on the specific hydratase involved.
Environmental Fate and Degradation Mechanisms of Unsaturated Aldehydes
Environmental Distribution and Partitioning
The way hept-6-enal is distributed in the environment is a key factor in its persistence and potential impact. This includes its movement between the air, water, and soil.
Gas-Phase and Particulate-Phase Distribution in Atmosphere
Unsaturated aldehydes are known to be present in the atmosphere, where they can exist in both the gas phase and attached to particulate matter. icm.edu.pl Their distribution between these two phases is influenced by their physical and chemical properties, such as vapor pressure, and by atmospheric conditions. oecd.org A significant portion of aldehydes in the atmosphere are formed through photochemical reactions. icm.edu.pl They can be removed from the atmosphere through wet deposition (rain and snow) and dry deposition. icm.edu.pl
Adsorption and Desorption Processes in Soil and Sediment
When released into the soil or aquatic environments, the movement and availability of this compound are influenced by its interaction with soil particles and sediments. Adsorption, the process of adhering to the surface of particles, can reduce its mobility and bioavailability. researchgate.net The extent of adsorption is dependent on the organic carbon content of the soil or sediment and the chemical's properties. oecd.org Desorption, the release from these particles, can reintroduce the compound into the surrounding water or soil solution. researchgate.net For a related compound, 6-methylhept-5-en-2-one, a low potential for adsorption to soil and sediment has been noted. oecd.org
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a chemical by non-biological processes. For this compound, this primarily involves reactions with water and light.
Hydrolysis in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. googleapis.comgoogle.com While some organic compounds are susceptible to hydrolysis, for many aldehydes, this is not a primary degradation pathway under typical environmental conditions. taumataarowai.govt.nz For instance, due to its chemical structure, hydrolysis is not expected to be a significant fate process for the similar compound 6-methylhept-5-en-2-one. oecd.org
Phototransformation in Aqueous and Atmospheric Environments
Phototransformation, or photodegradation, is the breakdown of chemicals by light. In the atmosphere, unsaturated aldehydes can be degraded by reacting with hydroxyl (OH) radicals and ozone. oecd.orgresearchgate.net This is a major removal pathway for many volatile organic compounds. reading.ac.ukresearchgate.net For example, the atmospheric half-life of 6-methylhept-5-en-2-one due to reaction with OH radicals is estimated to be 4.2 hours, and with ozone, 38.4 minutes. oecd.org In aquatic environments, phototransformation can also occur, particularly in the surface layers of water that are exposed to sunlight. miljodirektoratet.no
Biotic Degradation Pathways
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. frontiersin.org This is a crucial process for the removal of many organic pollutants from the environment. Unsaturated aldehydes can be utilized by microorganisms as a source of carbon and energy. researchgate.net The process often begins with the oxidation of the aldehyde group to a carboxylic acid, which can then be further metabolized. frontiersin.org Studies on related compounds have shown that they can be readily biodegradable. oecd.org For instance, 6-methylhept-5-en-2-one has been shown to be readily biodegradable according to OECD criteria. oecd.org The biodegradation of fluorotelomer alcohols has been observed to proceed through the formation of an aldehyde intermediate, which is then oxidized to a carboxylic acid. utoronto.ca
Aerobic Biodegradation in Water and Soil
The aerobic biodegradation of unsaturated aldehydes like this compound in aquatic and terrestrial environments is a critical process influencing their environmental persistence. While specific studies on this compound are limited, research on structurally similar compounds provides insight into its likely fate.
In general, the aerobic breakdown of organic compounds by microorganisms is a primary removal pathway in soil and water. nih.gov For unsaturated aldehydes, this process can be relatively rapid. For instance, the estimated half-life of acrolein, a short-chain unsaturated aldehyde, in natural unsterilized water is between 30 and 50 hours. nih.gov In soil, its half-life is estimated to be between 30 and 100 hours, with degradation occurring through hydration, biodegradation, and irreversible binding to organic matter. nih.gov Similarly, the saturated C7 aldehyde, heptanal, is expected to undergo rapid biodegradation. nih.gov The biodegradation half-life for the related C7 alcohol, 1-heptanol, was observed to be as short as 0.2 to 1.14 days in activated sludge. atamanchemicals.com
The rate of aerobic biodegradation in soil is influenced by several factors, including soil type, moisture content, oxygen availability, and the presence of adapted microbial populations. ecetoc.orgepa.gov The process typically involves the oxidation of the aldehyde group to a carboxylic acid, followed by further degradation through pathways like β-oxidation. researchgate.net For unsaturated aldehydes, the double bond may also be a site of microbial attack.
Standardized tests, such as those outlined by the OECD, are used to assess the ready biodegradability of chemicals. ecetoc.org Chemicals that are considered "readily biodegradable" are expected to have an aquatic half-life of around 15 days in freshwater. ecetoc.org While specific data for this compound is not available, other unsaturated aldehydes like cinnamaldehyde (B126680) have been shown to be readily biodegradable, undergoing 97-100% degradation in 28 days. industrialchemicals.gov.au
Table 1: Estimated Aerobic Biodegradation Half-lives of Related Aldehydes and Alcohols
| Compound | Environment | Estimated Half-life | Reference |
|---|---|---|---|
| Acrolein | Natural Water | 30 - 50 hours | nih.gov |
| Acrolein | Soil | 30 - 100 hours | nih.gov |
| 1-Heptanol | Activated Sludge | 0.2 - 1.14 days | atamanchemicals.com |
| Cinnamaldehyde | Water (OECD 301B) | Readily biodegradable (97-100% in 28 days) | industrialchemicals.gov.au |
| Amyl cinnamaldehyde | Water (OECD 301F) | Readily biodegradable (90% in 28 days) | industrialchemicals.gov.au |
Anaerobic Biodegradation Potential
Under anaerobic conditions, where oxygen is absent, the biodegradation of organic compounds still occurs, albeit generally at a slower rate than aerobic degradation. researchgate.netresearchgate.net For unsaturated aldehydes, anaerobic degradation pathways are less well-documented than their aerobic counterparts.
Anaerobic metabolism involves various processes such as fermentation, methanogenesis, and reductive dechlorination (for halogenated compounds), where alternative electron acceptors like nitrate (B79036), sulfate, or carbon dioxide are used by microorganisms. researchgate.net The degradation of aldehydes under these conditions can still proceed, though the specific pathways and microbial consortia involved may differ.
Data on the anaerobic biodegradation of this compound is scarce. However, studies on other organic compounds provide some context. For instance, the anaerobic biodegradation of some phthalate (B1215562) esters in sludge can have half-lives ranging from days to months. researchgate.net For linear alkylbenzene sulfonate (LAS), anaerobic biodegradation has been observed in anoxic marine sediments with a half-life of approximately 90 days. cler.comcler.com A study on acrolein indicated that its anaerobic biodegradation in water is significantly slower than aerobic degradation, with half-lives potentially extending to several hundred hours. scbt.com
Microbial Metabolism and Environmental Persistence
The environmental persistence of this compound is directly linked to the efficiency of microbial metabolism. Microorganisms possess a diverse array of enzymes that can transform and degrade unsaturated aldehydes. mpg.de
The primary metabolic pathways for unsaturated aldehydes involve:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This is a common detoxification pathway in many organisms. researchgate.net
Reduction: The aldehyde can be reduced to the corresponding alcohol, hept-6-en-1-ol.
Conjugation: The molecule can be conjugated with cellular nucleophiles, such as glutathione (B108866), which facilitates further metabolism and excretion. nih.gov
Double Bond Saturation: The carbon-carbon double bond can be reduced, converting the unsaturated aldehyde into a saturated one.
The reactivity of the α,β-unsaturated aldehyde structure (in isomers like hept-2-enal) makes it susceptible to Michael addition reactions with cellular components, which is a mechanism of both toxicity and metabolic transformation. nih.gov For this compound, where the double bond is not conjugated with the aldehyde, the primary points of initial enzymatic attack are likely the aldehyde group and the terminal double bond.
Microbial transformation of similar compounds has been observed. For example, Pseudomonas species are known to transform monoterpenes, which can include unsaturated aldehyde intermediates. mpg.deresearchgate.net The degradation of these compounds can lead to the formation of various metabolites, including acids and smaller organic molecules that can then enter central metabolic pathways. researchgate.net
The persistence of an aldehyde in the environment is a balance between its rate of release and its rate of degradation. Factors that can influence persistence include temperature, pH, nutrient availability, and the presence of a microbial community adapted to degrading such compounds. copernicus.org While specific persistence data for this compound is not available, the rapid biodegradation observed for other unsaturated and C7 aldehydes suggests that this compound is not likely to be highly persistent in environments with active microbial populations. nih.govatamanchemicals.comindustrialchemicals.gov.au
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,1,1-trichloroethane |
| 1,2-dichloroethane |
| 1-heptanol |
| 2-phenylethanol |
| 3-chloroacrylic acid |
| 3-chloroallyl alcohol |
| 3-hydroxypropanal |
| Acetaldehyde (B116499) |
| Acetone |
| Acrolein |
| Alcohols |
| Aldehydes |
| Amyl cinnamaldehyde |
| Benzene |
| Benzo-a-pyrene |
| Butyl cinnamaldehyde |
| Carbon dioxide |
| Carbon tetrachloride |
| Carboxylic acids |
| Chloroform |
| Cinnamic acid |
| Cinnamic alcohol |
| Cinnamaldehyde |
| Dichloroethane |
| Dichloroethene |
| Ethanol (B145695) |
| Ethylene dibromide |
| Formaldehyde (B43269) |
| Glutathione |
| Hept-2-enal |
| This compound |
| Hept-6-en-1-ol |
| Heptanal |
| Hexanal (B45976) |
| Hexyl cinnamaldehyde |
| Hydrogen |
| Ketones |
| Methane |
| Methyl cinnamaldehyde |
| Methyl tert-butyl ether |
| m-xylene |
| Phenylacetic acid |
| p-xylene |
| Styrene |
| Tetrachloroethene |
| Toluene |
| Trichloroethene |
Atmospheric Chemistry of Hept 6 Enal and Analogous Compounds
Reaction with Atmospheric Oxidants
The primary removal pathways for hept-6-enal in the atmosphere are reactions with key oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). The rates of these reactions determine the compound's atmospheric lifetime and its potential to contribute to air pollution.
The hydroxyl radical is the most significant daytime oxidant in the troposphere. The reaction of OH with unsaturated aldehydes can proceed via two main pathways: H-atom abstraction from the aldehydic group or OH addition to the C=C double bond. For unsaturated aldehydes, OH addition to the double bond is typically the dominant pathway.
The atmospheric lifetime (τ) of a VOC with respect to its reaction with an oxidant is inversely proportional to the reaction's rate coefficient (k) and the average concentration of the oxidant ([X]).
τ = 1 / (k * [X])
Assuming a typical global average 24-hour mean OH radical concentration of approximately 2 x 10⁶ molecules cm⁻³, the atmospheric lifetime of analogous C7 unsaturated aldehydes is very short, often less than 8 hours. conicet.gov.aractris.eu This indicates that this compound is rapidly removed from the atmosphere during the day, limiting its long-range transport.
Table 1: OH Reaction Rate Constants and Estimated Lifetimes for this compound and Analogous Compounds
| Compound | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ_OH) |
| This compound (estimated) | ~6.5 - 7.0 x 10⁻¹¹ | ~4 - 4.5 hours |
| trans-2-Heptenal (B126707) | 6.76 x 10⁻¹¹ | ~4.1 hours |
| 2-Methyl-1-heptene | 6.71 x 10⁻¹¹ | ~4.2 hours |
| trans-2-Hexenal | 6.08 x 10⁻¹¹ | ~4.6 hours |
Note: Lifetime calculated using an average [OH] of 2 x 10⁶ molecules cm⁻³. The value for this compound is an estimation based on structurally similar compounds.
Ozone (O₃) Reactions: The reaction of alkenes with ozone, known as ozonolysis, is another important atmospheric removal pathway. This reaction involves the cleavage of the C=C double bond, leading to the formation of carbonyl compounds and a Criegee intermediate. lscollege.ac.inmasterorganicchemistry.com For this compound, ozonolysis would break the terminal double bond to produce formaldehyde (B43269) (HCHO) and hexanal (B45976) (CH₃(CH₂)₄CHO). quora.com
Nitrate Radical (NO₃) Reactions: During the nighttime, when photolytically produced OH radicals are absent, the nitrate radical becomes a primary oxidant. fiveable.me The reaction of NO₃ with unsaturated compounds is particularly rapid. acs.orgnih.gov Kinetic studies on a range of unsaturated aldehydes, including cis-4-heptenal (B146815) (an isomer of this compound), have been performed. The rate constant for the reaction of NO₃ with cis-4-heptenal was measured to be (4.03 ± 0.24) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov In contrast, the rate constant for trans-2-heptenal is much lower, at (2.31 ± 0.036) x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, indicating that the position of the double bond significantly influences reactivity. acs.orgnih.gov Using a typical nighttime NO₃ concentration of 5 x 10⁸ radicals cm⁻³, the lifetime of cis-4-heptenal is calculated to be very short, on the order of minutes, making the reaction with NO₃ a dominant nighttime loss process. actris.eu
Table 2: Inferred Reactivity and Lifetimes of this compound with O₃ and NO₃
| Oxidant | Analogous Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Typical Oxidant Concentration (molecules cm⁻³) | Estimated Atmospheric Lifetime |
| Ozone (O₃) | trans-2-Heptenal | 2.48 x 10⁻¹⁸ | 7 x 10¹¹ | ~6.6 days |
| Nitrate (NO₃) | cis-4-Heptenal | 4.03 x 10⁻¹³ | 5 x 10⁸ (nighttime) | ~8 minutes |
Note: These are inferred values for this compound based on analogous compounds. The actual reactivity may vary.
Formation of Secondary Atmospheric Pollutants (Inferred)
The atmospheric oxidation of this compound is inferred to contribute to the formation of key secondary pollutants, namely tropospheric ozone and secondary organic aerosols (SOA).
The oxidation of VOCs in the presence of nitrogen oxides (NOx = NO + NO₂) leads to the formation of ozone. polyu.edu.hkaaqr.org The rapid reaction of this compound with OH radicals initiates a cascade of reactions producing peroxy radicals (RO₂) and hydroperoxy radicals (HO₂). These radicals can oxidize nitric oxide (NO) to nitrogen dioxide (NO₂), which then photolyzes to produce atomic oxygen and, subsequently, ozone. The degradation of this compound can also yield smaller, longer-lived aldehydes that further contribute to ozone formation. rsc.org
SOA is formed when low-volatility products of VOC oxidation condense to form new particles or add mass to existing aerosol particles. copernicus.org The ozonolysis and OH-initiated oxidation of this compound are expected to produce a variety of oxygenated compounds. For instance, the Criegee intermediates formed during ozonolysis can react further to form multifunctional compounds like hydroperoxides and organic acids. For a C7 compound to partition significantly into the aerosol phase, it generally needs to be highly functionalized with groups like hydroxyls or nitrates. acs.org Studies on other unsaturated aldehydes have confirmed the formation of SOA, with yields depending on factors like NOx concentrations and pre-existing aerosol mass. copernicus.org Given its carbon number, the oxidation products of this compound are potential contributors to SOA mass.
Atmospheric Transport and Distribution Modeling (Inferred)
The atmospheric transport of any VOC is governed by its atmospheric lifetime and physical properties. ipcc.ch Due to its very short calculated atmospheric lifetime of just a few hours with respect to OH radical oxidation, the long-range transport of this compound is expected to be limited. fiveable.meresearchgate.net Most of the compound would be oxidized relatively close to its emission source. copernicus.org
Atmospheric transport models, such as Eulerian photochemical models, are used to simulate the distribution of VOCs and their oxidation products. copernicus.org To model this compound, its emission rates, reaction rate constants with major oxidants, and the yields of its oxidation products would be required inputs. In the absence of direct data, these parameters are often estimated using structure-activity relationships (SARs) based on data from analogous compounds. rsc.orgacs.org Models would predict high concentrations of this compound near its sources, with a rapid decline in concentration with distance as it is converted into secondary products like formaldehyde, hexanal, ozone, and SOA. The distribution of these secondary products would be more widespread, as they are subject to their own distinct transport and deposition processes. polyu.edu.hkipcc.ch
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Methods
Spectroscopic methods are used to elucidate the molecular structure of a compound by probing how it interacts with electromagnetic radiation. For a purified sample of hept-6-enal, a combination of NMR, mass spectrometry, and infrared spectroscopy provides unambiguous structural confirmation.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: A proton NMR spectrum of this compound would show distinct signals for each unique proton environment. Based on typical chemical shift values, the following peaks are predicted: libretexts.orgpdx.eduusp.broregonstate.edumnstate.edu
~9.8 ppm (triplet): The highly deshielded aldehyde proton (-CHO), split by the adjacent CH₂ group.
~5.8 ppm (multiplet): The internal vinyl proton (=CH-), split by the terminal vinyl protons and the adjacent allylic CH₂ group.
~5.0 ppm (multiplet): The two terminal vinyl protons (=CH₂), which would show complex splitting due to coupling to each other (geminal) and the internal vinyl proton (vicinal).
~2.4 ppm (quartet or triplet of doublets): The two protons on the carbon alpha to the carbonyl group (-CH₂-CHO).
~2.1 ppm (quartet): The two allylic protons on the carbon adjacent to the double bond (=CH-CH₂-).
~1.6 ppm (quintet): The two protons on the central methylene group (-CH₂-).
¹³C NMR Spectroscopy: A carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, seven distinct signals would be expected: scribd.comlibretexts.orglibretexts.orgwisc.eduyoutube.com
~202 ppm: The aldehyde carbonyl carbon (C=O).
~138 ppm: The internal alkene carbon (-CH=).
~115 ppm: The terminal alkene carbon (=CH₂).
~44 ppm: The carbon alpha to the carbonyl group (-CH₂-CHO).
~33 ppm: The allylic carbon (-CH₂-CH=).
~28 ppm: The central methylene carbon.
~21 ppm: The methylene carbon beta to the carbonyl group.
As a standalone technique or coupled with GC, mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. For this compound (molar mass 112.17 g/mol ), the electron ionization (EI) mass spectrum would be expected to show: wikipedia.orgnih.govresearchgate.netmiamioh.edu
A molecular ion peak (M⁺) at m/z = 112, although it may be weak for aliphatic aldehydes. miamioh.edu
A peak at m/z = 111 (M-1) due to the loss of the aldehydic hydrogen. miamioh.edu
A peak at m/z = 83 (M-29) from the loss of the CHO group (α-cleavage).
A prominent peak at m/z = 44 resulting from a McLafferty rearrangement , a characteristic fragmentation for aldehydes and ketones with a gamma-hydrogen. wikipedia.orgmiamioh.edu
A series of peaks corresponding to the loss of alkyl fragments, such as a peak at m/z = 41 , corresponding to the allyl cation [C₃H₅]⁺.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its structure: pressbooks.publibretexts.orgspecac.comudel.eduuomustansiriyah.edu.iq
~2820 cm⁻¹ and ~2720 cm⁻¹ (medium, sharp): Two distinct C-H stretching bands characteristic of the aldehyde functional group (Fermi doublet). pressbooks.publibretexts.org
~1725 cm⁻¹ (strong, sharp): A strong absorption due to the C=O stretching vibration of the aliphatic aldehyde. pressbooks.publibretexts.orgudel.edu
~1640 cm⁻¹ (medium): The C=C stretching vibration of the terminal alkene. pressbooks.publibretexts.org
~3080 cm⁻¹ (medium): The =C-H stretching vibration of the vinyl group.
~990 cm⁻¹ and ~910 cm⁻¹ (strong): Out-of-plane C-H bending vibrations (wags) that are highly characteristic of a monosubstituted (terminal) alkene.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, the proton signals are expected to appear in distinct regions corresponding to their chemical environments. The most downfield and characteristic signal would be the aldehyde proton (-CHO), anticipated to be a triplet in the δ 9.7-9.8 ppm range due to coupling with the adjacent CH₂ group. The terminal vinyl protons (=CH₂) would present as a complex multiplet between δ 4.9 and 5.1 ppm, while the allylic proton (-CH=) would appear as a multiplet around δ 5.7-5.9 ppm. The remaining methylene protons along the aliphatic chain would produce overlapping multiplets in the upfield region, typically between δ 1.3 and 2.5 ppm. Although specific spectral data for this compound is scarce, a thesis noted that the spectral data for a deuterated analog, this compound-d1, matched that of the parent compound, confirming these expected features. whiterose.ac.uk
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the range of δ 200-203 ppm. pressbooks.pub The carbons of the terminal double bond (C6 and C7) are expected to resonate around δ 138 ppm (C6) and δ 115 ppm (C7). The remaining sp³ hybridized carbons of the methylene chain would appear in the upfield region of the spectrum, typically between δ 20 and 45 ppm. libretexts.org
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| CHO (H1) | ¹H | 9.7 - 9.8 | Triplet (t) |
| CH=CH₂ (H6) | ¹H | 5.7 - 5.9 | Multiplet (m) |
| CH=CH₂ (H7) | ¹H | 4.9 - 5.1 | Multiplet (m) |
| Aliphatic CH₂ | ¹H | 1.3 - 2.5 | Multiplet (m) |
| CHO (C1) | ¹³C | 200 - 203 | - |
| CH=CH₂ (C6) | ¹³C | ~138 | - |
| CH=CH₂ (C7) | ¹³C | ~115 | - |
| Aliphatic CH₂ | ¹³C | 20 - 45 | - |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be characterized by two prominent features: the aldehyde and the alkene groups.
A very strong and sharp absorption band for the carbonyl (C=O) stretch of the saturated aliphatic aldehyde is expected between 1720-1740 cm⁻¹. orgchemboulder.com Additionally, two characteristic C-H stretching bands for the aldehyde group should appear at approximately 2820 cm⁻¹ and 2720 cm⁻¹. libretexts.orgorgchemboulder.com The terminal alkene group would be identified by a C=C stretching vibration around 1640 cm⁻¹ and C-H stretching bands for the sp² carbons just above 3000 cm⁻¹. jove.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₂O), the expected monoisotopic mass is approximately 112.0888 u. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 112. Common fragmentation patterns for aliphatic aldehydes include alpha-cleavage and McLafferty rearrangement, which would lead to characteristic fragment ions. While specific mass spectra for this compound are not readily found, its inclusion in patent literature suggests that such data exists, though it is not publicly detailed. google.com HRMS would allow for the determination of the exact mass, confirming the elemental formula C₇H₁₂O.
Raman Spectroscopy (including Surface-Enhanced Raman Scattering, SERS)
Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond stretch, typically around 1640 cm⁻¹, is expected to produce a strong Raman signal due to the polarizability of the π-bond. mdpi.com The C=O stretch of the aldehyde, while strong in the IR, would be weaker in the Raman spectrum. Raman spectroscopy is particularly useful for monitoring reactions in real-time, for instance, tracking the disappearance of the C=C band during hydrogenation or the carbonyl band during an addition reaction. thepulsar.be SERS could be employed to enhance the signal for trace-level detection, although no specific SERS studies on this compound have been reported.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. This compound contains two chromophores: the carbonyl group (C=O) and the carbon-carbon double bond (C=C). As these chromophores are not conjugated, their absorptions are expected to be independent. The isolated C=C bond undergoes a π→π* transition at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrometers. jove.commsu.edu The carbonyl group exhibits a weak, symmetry-forbidden n→π* transition, which for non-conjugated aliphatic aldehydes, typically appears in the 270-300 nm region. masterorganicchemistry.comresearchgate.net
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While not typically used for routine characterization of simple organic molecules like this compound, it could be used to analyze its interaction with surfaces or in thin films. For an organic molecule containing carbon and oxygen, the C 1s and O 1s core levels would be analyzed. The C 1s spectrum could theoretically be resolved into components representing the aliphatic carbons (C-C, C-H), the vinyl carbons (C=C), and the carbonyl carbon (C=O), which would appear at the highest binding energy (around 288 eV). researchgate.net
Near-Infrared Spectroscopy (NIRS) for Compositional Analysis
NIRS measures the absorption of light in the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm). This technique is primarily used for quantitative analysis of bulk materials and relies on overtone and combination bands of fundamental vibrations found in the mid-infrared region. For this compound, characteristic absorptions would relate to the C-H groups of the aliphatic chain, the vinyl group, and the aldehyde group. researchgate.net While no specific NIRS studies on this compound are available, the technique has been applied to the analysis of other simple aldehydes and could be developed for quantitative determination of this compound in reaction mixtures or as a pure substance. acs.org
Other Advanced Analytical Techniques
While chromatographic and spectroscopic methods are predominant in the analysis of volatile compounds like this compound, several other advanced analytical techniques can provide valuable information for its characterization and quantification, particularly for purity assessment, electrochemical behavior, and structural analysis of its derivatives.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound, this method would be employed to verify its empirical formula, C₇H₁₂O, by quantifying the mass percentages of carbon, hydrogen, and oxygen.
Theoretical Composition: The expected elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements.
Carbon (C): 75.0%
Hydrogen (H): 10.8%
Oxygen (O): 14.2%
Application and Findings: While elemental analysis is a standard procedure for the characterization of new compounds, specific research findings detailing the elemental analysis of this compound are not prevalent in the literature. This is likely because it is a known compound, and its identity is more commonly confirmed by spectroscopic methods like NMR and mass spectrometry. However, in a research or industrial setting, elemental analysis would be a crucial quality control step to confirm the purity of a newly synthesized batch or a commercial sample. Any significant deviation from the theoretical values would indicate the presence of impurities.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 75.0 |
| Hydrogen | H | 10.8 |
| Oxygen | O | 14.2 |
Electroanalytical Techniques (e.g., Polarography, Voltammetry)
Electroanalytical methods measure the electric current or potential to provide information about an analyte. For aldehydes, these techniques can be used for quantification, often after conversion to an electroactive species.
Polarography and Voltammetry of Aldehydes: Direct polarographic reduction of aliphatic aldehydes can be challenging. acs.org However, indirect methods involving derivatization are well-established. For instance, aldehydes can be reacted with Girard-T reagent to form derivatives that produce well-defined polarographic waves. rsc.org The half-wave potential (E₁/₂) of these derivatives can be used for qualitative identification, while the diffusion current is proportional to the concentration, allowing for quantification.
Pulsed amperometric detection (PAD) coupled with liquid chromatography is another electrochemical technique that has been successfully applied to the determination of short-chain saturated and unsaturated aliphatic aldehydes. nih.gov This method avoids the need for derivatization.
Inferred Application to this compound: Although no specific studies on the polarographic or voltammetric determination of this compound have been identified, it can be inferred that such methods would be applicable. As an unsaturated aldehyde, this compound could potentially be directly reduced at a dropping mercury electrode, or more likely, be quantified with higher sensitivity and selectivity after derivatization. Techniques like differential pulse polarography could offer low detection limits. up.ac.za
| Technique | Principle | Applicability to Aldehydes | Potential for this compound |
|---|---|---|---|
| Polarography | Measurement of current as a function of applied potential at a dropping mercury electrode. wikipedia.org | Used for quantification, often after derivatization to form electroactive species (e.g., with Girard-T reagent). rsc.org | Feasible, likely requiring derivatization for optimal results. Would provide quantitative information. |
| Voltammetry | Measurement of current as a function of applied potential with a stationary electrode. | Applicable for studying redox behavior of aldehydes and their derivatives. | Could be used to investigate the electrochemical properties of this compound and its derivatives. |
| Pulsed Amperometric Detection (PAD) | Electrochemical detection method often coupled with liquid chromatography. nih.gov | Allows for sensitive detection of aliphatic aldehydes without derivatization. nih.gov | A promising technique for the direct quantification of this compound in various matrices. |
X-ray Diffraction (Inferred, for solid forms/derivatives)
X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. wikipedia.org Since this compound is a liquid at room temperature, XRD cannot be directly applied to the compound itself. However, it is an invaluable tool for the structural elucidation of solid derivatives of this compound.
Analysis of Aldehyde Derivatives: A common practice in the characterization of aldehydes and ketones is their conversion into solid, crystalline derivatives, such as 2,4-dinitrophenylhydrazones. acs.org These derivatives are often stable and have distinct melting points. X-ray crystallography can then be performed on single crystals of these derivatives to determine their precise three-dimensional structure. This would unambiguously confirm the structure of the original aldehyde, including the stereochemistry around the double bond.
Inferred Application to this compound Derivatives: While no published crystal structures of this compound derivatives were found, it is a standard and definitive method for structural confirmation. The formation of a 2,4-dinitrophenylhydrazone of this compound would yield a solid product amenable to XRD analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and conformational details of the molecule.
Fluorescence Techniques
Fluorescence spectroscopy is a highly sensitive analytical technique. While aliphatic aldehydes like this compound are not naturally fluorescent, they can be readily derivatized with fluorescent reagents to enable their detection and quantification at very low concentrations. nih.gov
Derivatization for Fluorescence Detection: A variety of reagents are available for the fluorescent labeling of aldehydes. These reagents react with the carbonyl group to form a highly fluorescent product. The intensity of the fluorescence is then measured and is proportional to the concentration of the aldehyde. High-performance liquid chromatography (HPLC) with fluorescence detection is a common application of this principle. nih.gov
Examples of fluorogenic derivatization reagents for aldehydes include:
1,3-Cyclohexanedione: Reacts with aldehydes in the presence of ammonia to form a fluorescent product. This method has been used for the analysis of formaldehyde (B43269), acetaldehyde (B116499), and other short-chain aldehydes. jascoinc.com
Luminarin 3 and m-aminophenol: Used for the derivatization of acrolein for HPLC-fluorimetric analysis. nih.gov
BODIPY-based reagents: These react with aldehydes to form stable and highly fluorescent hydrazone derivatives, allowing for the measurement of trace aliphatic aldehydes in complex samples. nih.gov
o-Phthalaldehyde (OPA): Used in post-column derivatization for the detection of glutathione (B108866) S-conjugates of aliphatic aldehydes. rsc.org
Inferred Application to this compound: this compound, as a volatile aldehyde, could be effectively analyzed using these fluorescence-based methods. Derivatization with a suitable fluorogenic reagent, followed by HPLC separation and fluorescence detection, would likely provide a highly sensitive and selective method for its quantification in various samples, such as environmental or biological matrices. The choice of reagent would depend on the specific requirements of the analysis, including desired sensitivity and potential interferences.
| Derivatizing Reagent | Reaction Principle | Typical Application |
|---|---|---|
| 1,3-Cyclohexanedione | Forms a fluorescent derivative with aldehydes. jascoinc.com | Post-column derivatization in HPLC for the analysis of various aldehydes. jascoinc.com |
| Luminarin 3 | Reacts with α,β-unsaturated aldehydes. nih.gov | HPLC-fluorimetric analysis of acrolein in plasma. nih.gov |
| BODIPY-aminozide | Forms highly fluorescent hydrazone derivatives with aldehydes. nih.gov | Monitoring of trace aliphatic aldehydes in serum by HPLC with fluorescence detection. nih.gov |
| o-Phthalaldehyde (OPA) | Reacts with primary amines and thiols, used for indirect detection of aldehyde conjugates. rsc.org | Detection of glutathione S-conjugates of aldehydes. rsc.org |
Computational Chemistry and Theoretical Modeling Studies
Molecular Structure and Conformation Analysis
Understanding the three-dimensional structure and conformational preferences of hept-6-enal is fundamental to explaining its chemical behavior.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for determining the optimized geometry and electronic structure of molecules like hept-t-6-enal. researchgate.netmdpi.com A typical approach involves using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to perform a geometry optimization. nih.govyoutube.com This process calculates the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
For this compound, key structural parameters of interest would be the C=C and C=O bond lengths, the C-C-C bond angles along the aliphatic chain, and the planarity of the vinyl and aldehyde groups. DFT calculations can also provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.net
Illustrative Data Table: Calculated Structural Parameters for this compound (Note: The following data is illustrative of typical DFT calculation outputs for similar aldehydes and would require specific computation for validation.)
| Parameter | Description | Typical Computational Method | Predicted Value |
|---|---|---|---|
| Ground State Energy | The total electronic energy of the most stable conformer. | DFT (B3LYP/6-31G(d,p)) | (Value in Hartrees) |
| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl group. | DFT (B3LYP/6-31G(d,p)) | ~1.21 Å |
| C=C Bond Length | The distance between the carbon atoms of the terminal double bond. | DFT (B3LYP/6-31G(d,p)) | ~1.33 Å |
| O=C-H Bond Angle | The angle formed by the aldehyde group. | DFT (B3LYP/6-31G(d,p)) | ~120° |
| Dipole Moment | The measure of net molecular polarity. | DFT (B3LYP/6-31G(d,p)) | ~2.5 - 2.8 D |
Computational methods like molecular mechanics (MM) or systematic quantum mechanical scans of dihedral angles can be used to map the potential energy surface. youtube.comutdallas.edu Molecular mechanics force fields (e.g., MMFF or AMBER) offer a rapid way to explore a large number of possible conformations, identifying low-energy candidates. nih.gov These candidates can then be subjected to higher-level DFT calculations for more accurate energy determination. The analysis would likely reveal several stable conformers, differing in the torsion angles of the C-C single bonds, leading to structures ranging from extended, linear shapes to more compact, folded forms. The relative energies of these conformers, calculated as Gibbs free energies, determine their equilibrium populations at a given temperature.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate pathways for reactions such as hydrogenation, oxidation, and atmospheric degradation. This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). fiveable.megithub.io
Transition state theory is a foundational concept used to calculate reaction rates from the properties of the transition state. fiveable.me By locating the TS on the potential energy surface (a first-order saddle point), chemists can calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. nih.gov For example, in the oxidation of the aldehyde group to a carboxylic acid, computational models can map the step-by-step mechanism, including the formation of any intermediates. Similarly, for electrophilic addition to the C=C double bond, calculations can predict the structure of the carbocation intermediate and the transition state leading to it, helping to rationalize regioselectivity. nih.gov Studies on related α,β-unsaturated aldehydes have successfully used DFT to investigate reaction mechanisms, such as selective hydrogenation or hydroboration, revealing the favorability of certain pathways over others based on calculated energy barriers. acs.orgrsc.org
Spectroscopic Property Prediction and Interpretation
Theoretical calculations are widely used to predict spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in structure elucidation and the interpretation of experimental spectra. ruc.dkaip.org
NMR Spectroscopy: Calculating nuclear magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework can produce predicted ¹H and ¹³C NMR chemical shifts. acs.orgbohrium.com These predictions, when compared to experimental data, can help confirm structural assignments. Machine learning algorithms trained on large datasets of experimental and calculated spectra are also emerging as powerful tools for highly accurate NMR predictions. nih.govresearchgate.net
IR Spectroscopy: The calculation of vibrational frequencies through frequency analysis on an optimized geometry allows for the prediction of an IR spectrum. researchgate.net For this compound, this would predict characteristic peaks for the C=O stretch (typically strong, around 1720-1740 cm⁻¹), the C=C stretch (around 1640 cm⁻¹), and the aldehydic C-H stretch (two peaks, around 2720 and 2820 cm⁻¹).
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to UV-Vis absorption. nih.gov this compound would be expected to have a weak n→π* transition from the carbonyl group in the UV region. Machine learning approaches are also being developed to predict absorption spectra from electronic descriptors obtained from low-cost DFT methods. nih.govaalto.fi
Environmental Fate Modeling and Prediction
As a volatile organic compound (VOC), this compound can be released into the environment, and its subsequent fate is a key area of study. copernicus.org Environmental fate models use physicochemical properties, many of which can be calculated computationally, to predict a chemical's distribution, persistence, and degradation. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant for predicting the atmospheric fate of VOCs. researchgate.net These models correlate structural or quantum-chemical descriptors (like HOMO/LUMO energies) with reactivity. For this compound, the primary atmospheric degradation pathway would be reaction with hydroxyl (•OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃•) radicals. researchgate.net QSAR models can predict the rate constants for these reactions, which in turn allows for the calculation of the compound's atmospheric half-life. ucar.edu For instance, the presence of the C=C double bond makes it susceptible to rapid degradation by ozone. ucar.edu
Distribution models, such as fugacity-based multimedia models, predict how a chemical will partition between different environmental compartments (air, water, soil, sediment). defra.gov.uk These models require input parameters like vapor pressure, water solubility, and partitioning coefficients (e.g., Log Kow), which can be estimated using computational tools if experimental data is unavailable.
Illustrative Data Table: Predicted Environmental Fate Properties for this compound (Note: These values are illustrative, based on general QSAR models for unsaturated aldehydes, and require specific modeling for verification.)
| Property | Description | Typical Modeling Approach | Predicted Value / Fate |
|---|---|---|---|
| Atmospheric Half-Life (vs. •OH) | Time for 50% of the compound to be degraded by hydroxyl radicals. | QSAR / Atmospheric Chemistry Model | Hours |
| Atmospheric Half-Life (vs. O₃) | Time for 50% of the compound to be degraded by ozone. | QSAR / Atmospheric Chemistry Model | Hours to days |
| Biodegradation | Likelihood of degradation by microorganisms in soil or water. | Biodegradation Prediction Models | Expected to be biodegradable nih.gov |
| Log Kow (Octanol-Water Partition Coeff.) | Indicates tendency to partition into organic matter vs. water. | Computational (e.g., ALOGPS, XLOGP3) | ~2.0 - 2.5 |
| Primary Distribution Compartment | The environmental compartment where the chemical is most likely to reside. | Multimedia Fugacity Models | Air defra.gov.uk |
Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates in Complex Molecule Synthesis
The unique structure of hept-6-enal makes it an ideal starting material or key intermediate in the total synthesis of numerous natural products and pharmaceutically relevant molecules.
Pheromone Synthesis (e.g., trans-non-6-en-1-ol)
This compound has been utilized in the synthesis of insect pheromones. scispace.comresearchgate.net One notable example is the synthesis of trans-non-6-en-1-ol. scispace.comrsc.org This process involves the formation of this compound from readily available materials through photochemical cycloaddition and selective thermal cycloreversion steps. scispace.comrsc.org Subsequent reduction of the aldehyde group in this compound yields the target pheromone, trans-non-6-en-1-ol. scispace.comrsc.org
Natural Product Total Synthesis (e.g., Coibacin D, Himandrine, Decarestrictine L)
This compound has proven to be a valuable precursor in the total synthesis of several complex natural products.
Coibacin D: The first asymmetric total synthesis of coibacin D, a metabolite from marine cyanobacteria, was achieved starting from hept-6-en-1-ol, which is readily converted to this compound. umich.edu The synthesis involved an enantioselective allylation of this compound to establish the key chiral center. umich.edu This multi-step synthesis confirmed the absolute configuration of the natural product. umich.edu
Himandrine: In the total synthesis of the complex alkaloid (-)-himandrine, this compound was a key starting material. nih.govmit.edunih.gov An enantioselective α-oxidation of this compound was employed to introduce a crucial stereocenter early in the synthetic sequence. nih.govmit.edu This foundational step was critical for the successful construction of the intricate polycyclic framework of himandrine. nih.govnih.gov
Decarestrictine L: The synthesis of decarestrictine L, a natural product with a tetrahydropyran (B127337) ring, has been accomplished using stereomers of hept-6-ene-2,5-diol as key chiral intermediates. nih.gov While not directly starting from this compound, the structural backbone of these intermediates is closely related, highlighting the utility of the hept-6-ene framework in natural product synthesis.
Pharmaceutical Precursor Synthesis (e.g., Ledipasvir Analogs)
While direct synthesis of Ledipasvir using this compound is not explicitly detailed in the provided results, the synthesis of complex pharmaceutical agents like Ledipasvir often involves versatile building blocks. The synthesis of Ledipasvir and its analogs involves the coupling of complex heterocyclic fragments. researchgate.net The structural motifs present in this compound could potentially be incorporated into precursors for such complex molecules, although specific examples are not currently available.
Prostaglandin (B15479496) and Prostacyclin Analogs Synthesis
The synthesis of prostaglandins (B1171923) and their analogs often involves the construction of a five-membered ring with two side chains. nih.govacs.orgacs.org While a direct application of this compound was not found, the w-chain of many prostaglandins contains a terminal double bond and a functional group at the other end, conceptually similar to the structure of this compound. The synthesis of various prostaglandin analogs involves the use of lactone intermediates. nih.gov Prostacyclin and its stable analogs are important therapeutic agents, and their synthesis is a significant area of research. medchemexpress.comnih.gov
Derivatization for Functional Material Development (Inferred)
The dual functionality of this compound, possessing both an aldehyde and a terminal alkene, suggests its potential for use in the development of functional materials through derivatization. Chemical derivatization is a common strategy to enhance the properties of molecules for specific applications, such as improving their detectability in analytical methods or altering their physical properties. universiteitleiden.nlresearchgate.netresearchgate.net For instance, the aldehyde group can undergo reactions to form various linkages, while the terminal alkene can participate in polymerization or other addition reactions. This potential for creating polymers or surface-modified materials with specific functionalities remains an area for further exploration.
Development of Novel Organic Reactions and Methodologies
The reactivity of this compound makes it a useful substrate for the development and optimization of new synthetic methods. rroij.com For example, it has been used in studies of carbonyl-olefin metathesis reactions. scispace.comrsc.org The development of new reactions is crucial for advancing organic synthesis, enabling the construction of complex molecules with greater efficiency and selectivity. rroij.comwordpress.comresearchgate.net The unique combination of functional groups in this compound allows chemists to explore novel transformations and expand the toolkit of modern organic synthesis. rushim.runih.gov
Biological and Chemosensory Research Applications
Role in Chemical Ecology and Interspecies Communication
Chemical ecology is the study of chemicals that mediate interactions between living organisms. These chemicals, known as semiochemicals, are fundamental to the communication, defense, and location of hosts and mates. While direct research on hept-6-enal is limited, studies on its isomers and other structurally similar aldehydes provide insight into its potential ecological significance. Aldehydes are a common class of compounds found in the chemical signals of both insects and mammals. researchgate.net
Pheromones are a class of semiochemicals used for communication between members of the same species. They can signal alarm, aggregation, or attract mates. While this compound has not been definitively identified as a pheromone component for a specific insect species, its isomers have been detected in insect secretions, suggesting a potential role for C7 aldehydes in insect communication.
For instance, (E)-hept-2-enal has been identified in the scent gland secretions of the rice stink bug (Oebalus pugnax). nih.gov Similarly, other unsaturated aldehydes, like (Z)-non-6-enal, have been found to be attractive to the female fourth instar of the spotted lanternfly (Lycorma delicatula). mdpi.com These findings highlight the importance of the aldehyde functional group and the carbon chain length in eliciting behavioral responses in insects. Research into compounds like this compound is crucial for developing species-specific and environmentally benign pest management strategies, such as mating disruption or mass trapping. mdpi.com
Table 12.1: Examples of Heptenal Isomers and Related Aldehydes in Insect Chemical Signaling
| Compound | Insect Species | Reported Role/Context | Reference |
| (E)-hept-2-enal | Rice Stink Bug (Oebalus pugnax) | Component of scent gland secretion | nih.gov |
| (Z)-non-6-enal | Spotted Lanternfly (Lycorma delicatula) | Attractant for female fourth instars | mdpi.com |
| 2,6-dimethyl-hept-5-enal | Social Insects | Component of communication system | sbq.org.br |
Contribution to Flavor and Aroma Profiles in Biological Systems
Aldehydes are significant contributors to the flavor and aroma of many foods and beverages, often imparting characteristic green, fatty, or fruity notes. The specific aroma profile is highly dependent on the carbon chain length, the degree of saturation, and the position of double bonds.
Table 12.2: Contribution of Heptenal Isomers to Flavor Profiles
| Compound | Biological System | Aroma/Flavor Description | Reference |
| (E)-hept-2-enal | Oriental Melon | Green | mdpi.com |
| Hept-cis-4-enal | Fresh Milk | Contributes to overall milk flavor | researchgate.net |
| 2,6-dimethyl-5-heptenal | Flavor Additive | Green, Melon, Cucumber | thegoodscentscompany.com |
Biological Activity of this compound Derivatives
The study of natural products and their derivatives is a cornerstone of drug discovery and development. Research into the biological activities of this compound and its related structures is an emerging area. While data on this compound itself is not extensive, studies on its isomers and more complex derivatives indicate a potential for pharmacological activity.
Computational studies using Prediction of Activity Spectra for Substances (PASS) have been conducted on various low-molecular-weight metabolites from freshwater macrophytes, including (E)-Hept-4-enal. researchgate.netnih.gov These QSAR (Quantitative Structure-Activity Relationship) models predicted a probability of this isomer possessing antineoplastic, anti-inflammatory, antifungal, and antibacterial activities. researchgate.netnih.gov
Furthermore, a more complex derivative incorporating a heptenyl structure, (E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol, isolated from the fungus Eurotium repens, has demonstrated notable biological effects. nih.gov This compound exhibited moderate antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum and good antileishmanial activity against Leishmania donovani promastigotes. nih.gov Such findings suggest that the heptenyl side chain may be an important structural feature for the observed bioactivity and supports further investigation into the pharmacological potential of this compound derivatives.
Table 12.3: Reported Biological Activities of Heptenal Isomers and Derivatives
| Compound/Derivative | Activity Type | Study Type | Reference |
| (E)-Hept-4-enal | Antineoplastic, Anti-inflammatory, Antifungal, Antibacterial | Computational (QSAR) Prediction | researchgate.netnih.gov |
| (E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol | Antimalarial, Antileishmanial | In vitro assay | nih.gov |
Toxicological Mechanisms and Biological Interactions
Aldehyde-Induced Cytotoxicity and Mutagenesis
The inherent reactivity of the aldehyde group is a primary driver of its cytotoxic and mutagenic properties. Aldehydes can interact with and modify crucial biological macromolecules, leading to cellular dysfunction and genetic damage.
DNA and Protein Carbonylation Mechanisms
Protein carbonylation is a form of irreversible oxidative damage to proteins that can be induced by aldehydes. aging-us.com This process involves the introduction of a carbonyl group (aldehyde or ketone) onto the side chains of specific amino acid residues, such as proline, arginine, and lysine (B10760008). researchgate.net Aldehydes contribute to "secondary protein carbonylation" through the addition of their own aldehyde group to the side chains of cysteine, histidine, or lysine residues via a process called Michael addition. aging-us.com This modification can alter the protein's structure and function, potentially leading to the inactivation of enzymes and disruption of cellular signaling pathways. aging-us.comresearchgate.net
Similarly, aldehydes can damage DNA by forming covalent adducts with the nucleobases. acs.org The electrophilic carbonyl carbon of the aldehyde readily reacts with nucleophilic sites on DNA, such as the amino groups of guanine, adenine, and cytosine. acs.org This can result in the formation of various DNA adducts, including DNA-protein crosslinks (DPCs), which are particularly detrimental lesions that can block DNA replication and transcription, leading to mutations and genomic instability. frontiersin.org
Formation of Reactive Aldehyde Metabolites
The metabolism of certain compounds within the body can lead to the formation of reactive aldehyde metabolites. For instance, the oxidation of some xenobiotics by cytochrome P450 enzymes can generate aldehydes as intermediate products. nih.govtandfonline.com These newly formed aldehydes can then exert their toxic effects within the cell. nih.gov A key example of endogenous aldehyde production is lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids in cell membranes, which generates a variety of reactive aldehydes, including malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). mdpi.comresearchgate.net These lipid-derived aldehydes are considered secondary toxic metabolites and contribute significantly to cellular damage under conditions of oxidative stress. unifi.it
Mechanisms of Oxidative Stress Induction by Aldehydes
Aldehydes are intrinsically linked with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov Aldehydes can both be a cause and a consequence of oxidative stress.
The accumulation of aldehydes can trigger the production of ROS. nih.gov For example, the metabolic processing of aldehydes can increase the ratio of NADH to NAD+, which can enhance the activity of enzymes like xanthine (B1682287) oxidase, a known generator of superoxide (B77818) radicals. nih.gov Furthermore, aldehydes can deplete endogenous antioxidants, such as glutathione (B108866), by forming adducts with them, thereby weakening the cell's antioxidant defenses. nih.gov
Conversely, oxidative stress itself is a major source of aldehyde production. ROS can initiate lipid peroxidation, a chain reaction that breaks down lipids in cell membranes and produces a range of toxic aldehydes. unifi.itnih.gov This creates a vicious cycle where oxidative stress leads to aldehyde formation, and these aldehydes, in turn, exacerbate oxidative stress, leading to amplified cellular damage. nih.gov
Enzymatic Detoxification Pathways and Their Modulation
Cells possess several enzymatic pathways to detoxify aldehydes and mitigate their harmful effects. nih.gov The primary routes of aldehyde detoxification include:
Oxidation by Aldehyde Dehydrogenases (ALDHs): This is a major pathway where ALDH enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, which are generally less reactive and more easily excreted. ontosight.aifrontiersin.org There are multiple ALDH isozymes with varying substrate specificities and cellular locations. frontiersin.orgahajournals.org
Reduction by Aldo-Keto Reductases (AKRs) and Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reduction of aldehydes to their corresponding alcohols using NADPH or NADH as a cofactor. nih.govwikipedia.org
Conjugation with Glutathione (GSH): Glutathione S-transferases (GSTs) can catalyze the conjugation of glutathione, a major cellular antioxidant, to aldehydes. ontosight.ai This reaction forms a more water-soluble and less toxic compound that can be readily eliminated from the cell. ontosight.ai
The efficiency of these detoxification pathways can be modulated by various factors. Genetic variations, such as polymorphisms in the ALDH2 gene, can lead to impaired aldehyde metabolism and increased sensitivity to aldehyde toxicity. ahajournals.org Conversely, exposure to sublethal levels of aldehydes can sometimes induce the expression of detoxification enzymes as part of a cellular stress response. ahajournals.org
In Vitro and In Vivo Toxicological Assessments of Aldehydes
A variety of in vitro and in vivo methods are employed to assess the toxicity of aldehydes. While specific studies on hept-6-enal are not readily found, the general approaches used for other aldehydes provide a framework for its potential assessment.
In Vitro Assessments:
Cytotoxicity Assays: These assays measure the ability of a compound to kill cells. Common methods include the MTT assay, which assesses metabolic activity, and the propidium (B1200493) iodide assay, which identifies cells with compromised membrane integrity. nih.gov For example, in vitro studies on crotonaldehyde, an α,β-unsaturated aldehyde, have used these assays in human lung fibroblasts and mouse lymphocytes to determine its cytotoxic potential. nih.gov
Genotoxicity Assays: These tests evaluate the potential of a substance to damage genetic material. The Ames test, which uses bacteria to test for gene mutations, and in vitro micronucleus assays in mammalian cells are frequently used. nih.gov For instance, the genotoxicity of cinnamaldehyde (B126680) has been evaluated using Ames tests, though results have sometimes been conflicting. nih.gov
Mechanistic Studies: Cell culture models are invaluable for investigating the specific mechanisms of aldehyde toxicity, such as the induction of protein carbonylation, DNA adduct formation, and oxidative stress.
In Vivo Assessments:
Acute Toxicity Studies: These studies determine the short-term toxic effects of a substance, often by calculating the LD50 (the dose that is lethal to 50% of the test animals). For example, the oral LD50 for 6-methylhept-5-en-2-one in rats was determined to be 3,570 mg/kg. oecd.org
Subchronic and Chronic Toxicity Studies: These involve repeated exposure to the compound over a longer period to assess long-term health effects, including target organ toxicity. A subchronic study on 6-methylhept-5-en-2-one revealed testicular toxicity at high doses in male rats. oecd.org
Developmental and Reproductive Toxicity Studies: These studies investigate the potential of a substance to cause adverse effects on development and reproduction. A prenatal developmental toxicity study of 6-methylhept-5-en-2-one did not show evidence of teratogenicity. oecd.org
Genotoxicity Assays: In vivo genotoxicity can be assessed using assays like the rodent bone marrow micronucleus test or transgenic rodent gene mutation assays. nih.gov
The table below summarizes findings from toxicological assessments of various aldehydes, which could inform the potential evaluation of this compound.
| Aldehyde | Test System | Endpoint | Finding |
| Crotonaldehyde | Human lung fibroblasts (in vitro) | Cytotoxicity (Propidium Iodide Assay) | Demonstrated cytotoxic effects. nih.gov |
| Crotonaldehyde | Mouse lymphocytes (in vitro) | Cytotoxicity (MTT Assay) | Showed dose-dependent cytotoxicity. nih.gov |
| Cinnamaldehyde | Bacteria (Ames test, in vitro) | Mutagenicity | Some studies reported positive results, but overall genotoxic potential is debated. nih.gov |
| 6-Methylhept-5-en-2-one | Rat (in vivo) | Acute Oral Toxicity (LD50) | LD50 was 3,570 mg/kg body weight. oecd.org |
| 6-Methylhept-5-en-2-one | Rat (in vivo) | Subchronic Toxicity | Testicular toxicity observed at 1,000 mg/kg/day. oecd.org |
Q & A
Q. What are the established synthetic routes for hept-6-enal, and how can their efficiency be systematically compared?
Methodological Answer: To evaluate synthetic routes (e.g., oxidation of hept-6-enol, Wittig reaction), use the PICOT framework (Population/Problem: this compound synthesis; Intervention: reaction conditions; Comparison: yields, purity, cost; Outcome: optimal method; Time: reaction duration). Compare parameters like reaction yield (GC-MS analysis ), purity (¹H/¹³C NMR ), and scalability (gram-scale reproducibility ). Document protocols in line with Beilstein Journal of Organic Chemistry guidelines, ensuring experimental details are replicable .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer: Prioritize NMR (¹H, ¹³C, DEPT-135), IR (C=O stretch at ~1700–1750 cm⁻¹), and mass spectrometry (EI-MS for molecular ion confirmation). For discrepancies, cross-validate with alternative methods (e.g., 2D NMR for stereochemical ambiguity ) and benchmark against literature data. Contradictions may arise from solvent effects or impurities; repeat analyses under controlled conditions (dry solvents, inert atmosphere) and report deviations .
Q. How can researchers design a robust kinetic study for this compound’s oxidation under varying pH conditions?
Methodological Answer: Use a controlled-variable approach : fix temperature (e.g., 25°C), vary pH (3–10), and monitor reaction progress via UV-Vis spectroscopy (λmax for carbonyl intermediates). Apply pseudo-first-order kinetics and validate with triplicate trials. Address outliers by checking buffer interference or side reactions (e.g., aldol condensation) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction mechanisms of this compound in organocatalytic systems?
Methodological Answer: Conduct isotopic labeling experiments (e.g., deuterated substrates) to track proton transfer pathways. Pair with in situ FTIR or Raman spectroscopy to identify transient intermediates. Compare computational (DFT) predictions of transition states with experimental kinetic isotope effects (KIE). Discrepancies may arise from solvent polarity or catalyst loading; systematically replicate prior studies with documented variables .
Q. How can meta-analysis frameworks integrate disparate data on this compound’s environmental degradation pathways?
Methodological Answer: Apply COSMOS-E guidelines for systematic reviews: define inclusion criteria (e.g., peer-reviewed studies on aerobic/anaerobic degradation), extract data (half-lives, byproducts), and assess bias (e.g., lab vs. field conditions). Use random-effects models to account for heterogeneity. Highlight gaps, such as lack of data on soil microbiota interactions, to guide future studies .
Q. What computational approaches predict this compound’s reactivity in asymmetric catalysis, and how are force-field parameters validated?
Methodological Answer: Employ density functional theory (DFT) with B3LYP/6-31G(d) to model transition states and enantiomeric excess. Validate against experimental enantioselectivity data using statistical metrics (R², RMSE). Calibrate force fields (e.g., AMBER) with ab initio molecular dynamics simulations of solvent-catalyst interactions. Document convergence criteria and basis-set dependencies .
Methodological Considerations
Q. How should researchers address reproducibility challenges in this compound’s large-scale synthesis?
Methodological Answer: Adopt modular experimental design : optimize each step (e.g., purification via fractional distillation, catalyst recycling) independently. Use design-of-experiments (DoE) software to identify critical factors (e.g., temperature, stirring rate). Publish full protocols in supplementary materials, including raw NMR/GC-MS data and instrument calibration details .
Q. What frameworks guide the integration of this compound’s bioactivity data across conflicting in vitro studies?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with standardized assays (e.g., IC50 in consistent cell lines). Use pathway analysis tools (e.g., KEGG, Reactome) to contextualize bioactivity, distinguishing direct effects from assay artifacts. Report conflicting data in structured tables with annotated confounding variables (e.g., solvent DMSO’s cytotoxicity ).
Data Analysis & Reporting
Q. How are uncertainties in this compound’s thermodynamic properties quantified and reported?
Methodological Answer: Use error propagation models for calorimetric data (e.g., ΔH via DSC). Report confidence intervals (95% CI) for vapor pressure measurements (e.g., Antoine equation parameters). Disclose instrument precision (e.g., ±0.1°C for melting point) and environmental controls (humidity, atmospheric pressure) in metadata .
Q. What ethical guidelines apply to computational studies predicting this compound’s toxicity?
Methodological Answer: Follow COST Action TD1404 standards: validate in silico models (e.g., QSAR) against in vivo data, disclose limitations (e.g., applicability domain), and avoid overinterpretation. Partner with experimental toxicologists to design follow-up assays, ensuring transparency in data-sharing agreements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
